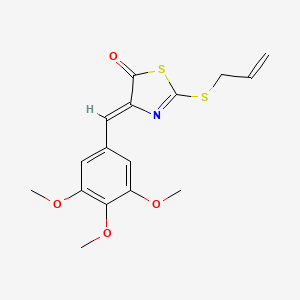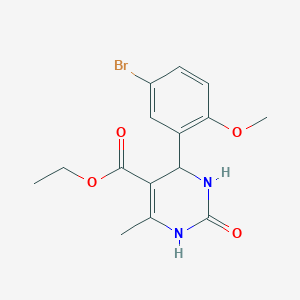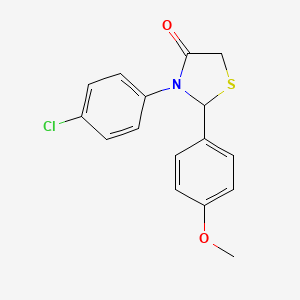
2-(allylthio)-4-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(allylthio)-4-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known for its unique chemical structure and has been extensively studied for its biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-(allylthio)-4-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one is not fully understood. However, it is believed to exert its anti-tumor effects by inhibiting the activity of certain enzymes involved in cell cycle regulation. It has also been shown to induce oxidative stress and DNA damage, leading to apoptosis of cancer cells. The anti-microbial activity of this compound is believed to be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and inhibit the production of reactive oxygen species. This compound has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, it has been found to reduce the levels of lipid peroxidation, which is a marker of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(allylthio)-4-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one in lab experiments include its high potency and selectivity. This compound has been shown to be highly effective against cancer cells and has minimal toxicity towards normal cells. It is also relatively easy to synthesize and purify, making it suitable for large-scale production. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its instability under certain conditions.
Orientations Futures
There are several future directions for the research of 2-(allylthio)-4-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one. One potential direction is to further investigate its anti-tumor effects and explore its potential as a chemotherapeutic agent. Another direction is to study its anti-inflammatory and anti-microbial properties and develop new drugs based on its chemical structure. Additionally, future research could focus on improving the stability and solubility of this compound, making it more suitable for clinical use.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential for therapeutic applications. Its unique chemical structure and potent biological activity have made it a subject of extensive research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and develop new drugs based on its chemical structure.
Méthodes De Synthèse
The synthesis of 2-(allylthio)-4-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one involves the reaction of 2-aminothiazole with allyl bromide in the presence of potassium carbonate. The resulting product is then treated with 3,4,5-trimethoxybenzaldehyde and glacial acetic acid to form the final compound. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
2-(allylthio)-4-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-tumor, anti-inflammatory, and anti-microbial properties. This compound has been tested against various cancer cell lines and has been found to induce cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
(4Z)-2-prop-2-enylsulfanyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S2/c1-5-6-22-16-17-11(15(18)23-16)7-10-8-12(19-2)14(21-4)13(9-10)20-3/h5,7-9H,1,6H2,2-4H3/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXYVYJRLUXTKZ-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)SC(=N2)SCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)SC(=N2)SCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(2-methyl-4-quinolinyl)acetamide diethanedioate](/img/structure/B5025439.png)
![2,4-dichloro-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide](/img/structure/B5025450.png)

![2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5025460.png)
![2-[(2-chlorobenzyl)thio]-N-{2-[(4-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5025468.png)


![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1,3-benzodioxole-5-carboxamide](/img/structure/B5025499.png)
![(3aS*,6aR*)-3-[3-(4-methoxyphenyl)propyl]-5-(6-methoxy-4-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5025504.png)
![[hydroxy(phenyl)methyl]{[methyl(methylsulfonyl)amino]methyl}phosphinic acid](/img/structure/B5025516.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B5025521.png)

![N~1~-(3-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5025532.png)
![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B5025533.png)